molecular formula C10H7NO2S B2622080 2,4-Thiazolidinedione, 5-(phenylmethylene)-, (Z)- CAS No. 74942-62-4

2,4-Thiazolidinedione, 5-(phenylmethylene)-, (Z)-

Cat. No.: B2622080
CAS No.: 74942-62-4
M. Wt: 205.23
InChI Key: SGIZECXZFLAGBW-VURMDHGXSA-N
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Description

2,4-Thiazolidinedione (TZD) derivatives are a class of heterocyclic compounds with a five-membered ring containing sulfur, nitrogen, and two ketone groups. The compound 2,4-Thiazolidinedione, 5-(phenylmethylene)-, (Z)- (CAS: 6320-51-0) features a (Z)-configured 4-methoxybenzylidene substituent at the 5-position of the TZD ring. This stereochemistry is critical, as it influences molecular interactions in biological systems . The compound is synthesized via base-catalyzed condensation of 2,4-thiazolidinedione with substituted aromatic aldehydes under reflux conditions, often using piperidine as a catalyst . Its molecular formula is C₁₁H₉NO₃S, with a molecular weight of 235.26 g/mol .

Properties

IUPAC Name

(5Z)-5-benzylidene-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h1-6H,(H,11,12,13)/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIZECXZFLAGBW-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Thiazolidinedione, 5-(phenylmethylene)-, (Z)- typically involves the condensation of 2,4-thiazolidinedione with benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Thiazolidinedione, 5-(phenylmethylene)-, (Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The phenylmethylene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinedione derivatives.

Scientific Research Applications

Clinical Use

The most notable TZDs used clinically include pioglitazone and rosiglitazone. These compounds have been shown to effectively lower blood glucose levels in diabetic patients, but they are associated with side effects such as weight gain and increased risk of heart failure . Research continues into developing new derivatives that minimize these adverse effects while maintaining efficacy .

Synthesis and Biological Evaluation

Recent studies have highlighted the potential of thiazolidinedione derivatives as anticancer agents. For instance, compounds synthesized from 5-benzylidene-2,4-thiazolidinediones have been evaluated for their antiproliferative activity across various cancer cell lines. Notably, some derivatives exhibited significant cytotoxic effects against breast cancer (MCF7) and leukemia (K562) cell lines with log10 GI50 values indicating potent activity .

Novel Derivatives

Research into antifungal applications has led to the synthesis of novel thiazolidine-2,4-dione derivatives that demonstrate significant antifungal activity against pathogenic fungi such as Candida species. One such compound, Mycosidine, has shown promising results in vitro, exhibiting both fungistatic and fungicidal properties .

Data Tables

ApplicationCompound ExampleMechanism of ActionEfficacy/Notes
AntidiabeticPioglitazonePPARγ agonism; increases insulin sensitivityEffective but with side effects
Anticancer5-Benzylidene-2,4-thiazolidinedioneInduces apoptosis; inhibits proliferationSignificant cytotoxicity in cancer lines
AntifungalMycosidineAlters glucose transportExhibits fungistatic and fungicidal properties

Mechanism of Action

The mechanism of action of 2,4-Thiazolidinedione, 5-(phenylmethylene)-, (Z)- involves its interaction with specific molecular targets and pathways. The compound is known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. Activation of PPARγ leads to the regulation of genes involved in glucose and lipid metabolism, resulting in improved insulin sensitivity and anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The biological and physicochemical properties of TZD derivatives are highly dependent on substituents at the 5-position and the nature of the heterocyclic ring. Key analogues include:

Compound Name Substituent(s) Ring Type Key Properties Biological Activity
5-(4-Methoxyphenylmethylene)-TZD (Z) 4-Methoxybenzylidene TZD Melting point: N/A; Cytotoxic (IC₅₀: ~50 μM) Antidiabetic, Cytotoxic
5-(3,5-Dichlorophenyl)-TZD (DCPT) 3,5-Dichlorophenyl TZD Solid; Cytotoxic (IC₅₀: ~25 μM) Hepatotoxicity
5-(4-Methoxyphenylmethyl)-TZD (MPMT) 4-Methoxybenzyl TZD Low cytotoxicity (IC₅₀: >250 μM) Minimal toxicity
5-(4-Methoxyphenylmethylene)-Oxazolidinedione (MPMO) 4-Methoxybenzylidene Oxazolidinedione Non-cytotoxic Inactive in HepG2 assays
5-(Quinoxalin-6-ylmethylene)-TZD Quinoxaline substituent TZD N/A Antitubercular (MIC: 256 μg/mL)
Key Observations:
  • TZD Ring vs. Oxazolidinedione/Pyrrolidinedione : The TZD ring is essential for cytotoxicity. Replacement with oxazolidinedione (e.g., MPMO) or pyrrolidinedione (e.g., MPMS) abolishes toxicity .
  • Substituent Effects : Electron-withdrawing groups (e.g., 3,5-dichlorophenyl in DCPT) enhance cytotoxicity, while methoxy groups (e.g., MPMT-I) moderate activity .
  • Stereochemistry : The (Z)-configuration in 5-(phenylmethylene)-TZD optimizes π-π stacking and hydrogen bonding in target proteins, enhancing pharmacological activity .

Cytotoxicity and Metabolic Activity

In HepG2 cell assays, TZD derivatives with a conjugated exocyclic double bond (e.g., MPMT-I) exhibit higher cytotoxicity than saturated analogues (e.g., MPMT). For example:

  • MPMT-I (unsaturated) : IC₅₀ = 50 μM.
  • MPMT (saturated) : IC₅₀ > 250 μM .

This suggests that the α,β-unsaturated ketone in the TZD ring may act as a Michael acceptor, reacting with cellular nucleophiles like glutathione or protein thiols, leading to oxidative stress and apoptosis .

Antidiabetic and Antimicrobial Activity

  • Antidiabetic Action : 5-(4-Methoxybenzylidene)-TZD derivatives enhance insulin sensitivity by activating PPAR-γ receptors, similar to troglitazone. Compounds like 5-(4-sulfonylbenzylidene)-TZD show comparable efficacy to metformin in animal models .
  • Antimicrobial Activity: Derivatives with heteroaromatic substituents (e.g., quinoxaline or indole) exhibit antitubercular activity, though with higher MIC values (>250 μg/mL) compared to first-line drugs .

Biological Activity

2,4-Thiazolidinedione, 5-(phenylmethylene)-, (Z)- is a compound of interest due to its potential biological activities, particularly in the context of diabetes management and other metabolic disorders. This article reviews the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the thiazolidinedione core structure, which is known for its role in modulating glucose metabolism. The presence of the phenylmethylene substituent enhances its biological profile by potentially increasing binding affinity to target receptors.

Target Receptors:

  • PPAR-γ Activation: 2,4-Thiazolidinedione derivatives like the compound are recognized as selective agonists for peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism .

Biochemical Pathways:

  • The activation of PPAR-γ leads to improved insulin sensitivity and may have anti-inflammatory effects. This mechanism is particularly relevant in the treatment of type 2 diabetes mellitus .

Biological Activities

  • Anti-Diabetic Effects:
    • In various studies, thiazolidinedione derivatives have demonstrated significant hypoglycemic effects. For instance, compounds have shown a marked decrease in blood glucose levels in alloxan-induced diabetic rat models after prolonged treatment .
    • The compound's ability to enhance insulin sensitivity has been linked to its action on PPAR-γ, making it a candidate for further development as an antidiabetic agent.
  • Lipid Regulation:
    • Research indicates that these compounds can also regulate lipid profiles, lowering cholesterol and triglyceride levels while increasing high-density lipoprotein (HDL) levels .
  • Cytotoxicity and Safety:
    • Studies have assessed the cytotoxicity of thiazolidinedione derivatives and found them to exhibit low toxicity profiles (LD50 values indicating safety) . This is crucial for their therapeutic application.

Case Study 1: Insulin Sensitization

A study evaluated the effects of various thiazolidinedione derivatives on insulin secretion and sensitivity in diabetic models. The results indicated that specific derivatives significantly enhanced insulin secretion while reducing blood glucose levels over a 30-day treatment period .

Case Study 2: Lipid Profile Improvement

Another research focused on the impact of thiazolidinedione compounds on hyperlipidemia. The findings revealed that treatment with these compounds resulted in a normalization of lipid levels in diabetic rats, suggesting their potential utility in managing dyslipidemia associated with diabetes .

Data Tables

Activity Effect Study Reference
Blood Glucose ReductionSignificant decrease
Insulin SensitivityEnhanced
Lipid Profile RegulationNormalization achieved
CytotoxicityLow toxicity (LD50 values)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (Z)-5-(phenylmethylene)-2,4-thiazolidinedione, and how do reaction mechanisms differ?

  • Methodological Answer : The compound is synthesized via Knoevenagel condensation between 2,4-thiazolidinedione and aromatic aldehydes. Evidence shows that catalytic systems like tungstic acid (15 mol%) are critical, though solvent optimization is required (e.g., ethanol or acetonitrile may fail to yield products under ambient conditions) . Cyclization mechanisms involve thiourea, thiocyanate, or rhodanine-based sulfur sources, with hydrolysis and substitution steps determining product stereochemistry .

Q. How can researchers confirm the (Z)-isomer configuration in 5-(phenylmethylene) derivatives?

  • Methodological Answer : The (Z)-configuration is validated using NMR spectroscopy (e.g., coupling constants between the methylene proton and aromatic protons) and X-ray crystallography. Comparative studies with (E)-isomers reveal distinct NOE correlations and spatial arrangements in crystal structures .

Q. What standard assays are used to evaluate the biological activity of 2,4-thiazolidinedione derivatives?

  • Methodological Answer :

  • Antioxidant Activity : DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, with ascorbic acid as a reference standard .
  • Cytotoxicity : MTS assay in HepG2 cells, measuring cell viability after 24-hour exposure to derivatives (0–250 µM) .
  • Antimicrobial Activity : Agar diffusion or broth microdilution against bacterial/fungal strains .

Advanced Research Questions

Q. How do structural modifications at the 5-arylidene position influence cytotoxicity in thiazolidinedione derivatives?

  • Methodological Answer : Substituents on the benzylidene group (e.g., electron-withdrawing halogens or methoxy groups) modulate toxicity. For example, 5-(4-methoxyphenylmethylene) derivatives exhibit higher cytotoxicity than alkyl-substituted analogues due to enhanced electrophilicity and cellular uptake. Structure-activity relationships (SAR) are quantified using chemical fingerprint clustering and in vitro assays .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies for thiazolidinediones?

  • Methodological Answer :

  • Metabolic Stability : Assess hepatic microsomal stability to identify rapid degradation pathways.
  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in rodent models.
  • Target Validation : Use siRNA or CRISPR to confirm receptor-mediated effects (e.g., PPAR-γ activation) vs. off-target toxicity .

Q. How can green chemistry principles be applied to optimize the synthesis of (Z)-5-(phenylmethylene)-2,4-thiazolidinedione?

  • Methodological Answer :

  • Solvent Selection : Replace polar aprotic solvents (e.g., DMF) with biodegradable alternatives like cyclopentyl methyl ether (CPME).
  • Catalyst Design : Use recyclable heterogeneous catalysts (e.g., silica-supported tungstic acid) to improve atom economy.
  • Waste Reduction : Implement flow chemistry to minimize byproducts and energy consumption .

Q. What analytical techniques differentiate degradation products of 2,4-thiazolidinediones under oxidative stress?

  • Methodological Answer :

  • LC-MS/MS : Identifies sulfoxide/sulfone derivatives formed via oxidation of the thiazolidinedione ring.
  • HPLC-UV : Quantifies hydrolyzed intermediates (e.g., thiourea or chloroacetic acid residues) under acidic/alkaline conditions .

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